molecular formula C8H17NO B1526666 4-Amino-1-ethylcyclohexan-1-ol CAS No. 1432679-29-2

4-Amino-1-ethylcyclohexan-1-ol

Cat. No. B1526666
CAS RN: 1432679-29-2
M. Wt: 143.23 g/mol
InChI Key: QQGROHHLFCWPOM-UHFFFAOYSA-N
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Description

4-Amino-1-ethylcyclohexan-1-ol, also known as AECH, is an organic compound that has a wide range of applications in the scientific community. It is a colorless, water-soluble liquid, with a sweet, fruity odor and a slightly bitter taste. AECH has been used in a variety of scientific fields, including biochemistry, pharmacology, and materials science. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Enantioselective Synthesis

A study by Asami et al. (2015) explored the use of o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde. This process led to the high enantioselective production of (S)-1-phenyl-1-propanol. The highest catalytic activity was noted using a derivative of (R)-1-(1-phenylethyl)pyrrolidine and cyclohexanone, showcasing the potential of these amino alcohols in asymmetric synthesis (Asami et al., 2015).

Antagonists of Neuroexcitatory Amino Acids

Goldberg et al. (1983) designed and synthesized bicyclic lactones derived from kainic acid, including analogues of 4-amino-1-ethylcyclohexan-1-ol, as potential selective antagonists of neuroexcitatory amino acids. These lactones inhibited the stimulation of Na+ fluxes induced by neuroexcitants such as kainic acid and N-methyl-D-aspartic acid, suggesting their potential application in neuropharmacology (Goldberg, Luini, & Teichberg, 1983).

Asymmetric Strecker Synthesis

Volk and Frahm (1996) conducted asymmetric Strecker synthesis to produce α-quaternary 1-amino-2-methylcyclohexanecarboxylic acids, starting from diastereomeric mixtures of α-amino nitriles. The process included applications of H2SO4, Pd/C H2, and HCl, indicating the usefulness of these amino acids in the synthesis of complex organic compounds (Volk & Frahm, 1996).

Antinociceptive Activities

Masocha, Kombian, and Edafiogho (2016) evaluated the antinociceptive activity of enaminone compounds, including derivatives of 4-amino-1-ethylcyclohexan-1-ol, using formalin and hot plate tests in mice. These studies highlight the potential therapeutic applications of these compounds in pain management (Masocha, Kombian, & Edafiogho, 2016).

Ring-Closing Metathesis Synthesis

Cong and Yao (2006) utilized ring-closing metathesis and diastereoselective Grignard reactions to synthesize (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic acid ethyl ester, a functionalized cyclohexene skeleton of GS4104. This demonstrates the compound's potential in the synthesis of complex molecules (Cong & Yao, 2006).

Hydrogen Bonding in Anticonvulsant Enaminones

Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of anticonvulsant enaminones, including derivatives of 4-amino-1-ethylcyclohexan-1-ol, to understand their hydrogen bonding patterns. This research provides insights into the structural aspects of these compounds, which could be significant in designing new pharmaceuticals (Kubicki, Bassyouni, & Codding, 2000).

Carboxyl-Protecting Group in Peptide Chemistry

Chantreux et al. (1984) described the use of the 2-(diphenylphosphino)ethyl group as a carboxyl-protecting group in peptide chemistry, showcasing the versatility of 4-amino-1-ethylcyclohexan-1-ol derivatives in peptide synthesis (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Mechanism of Action

The mechanism of action of 4-Amino-1-ethylcyclohexan-1-ol is not specified in the search results. For understanding the mechanism of action of similar compounds, resources like DrugBank can be useful.

properties

IUPAC Name

4-amino-1-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(10)5-3-7(9)4-6-8/h7,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGROHHLFCWPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(CC1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-ethylcyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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